molecular formula CH4N4 B1609692 Formazan CAS No. 504-65-4

Formazan

Cat. No. B1609692
CAS RN: 504-65-4
M. Wt: 72.07 g/mol
InChI Key: VMGAPWLDMVPYIA-HIDZBRGKSA-N
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Description

Formazan is a chemical compound derived from the enzymatic reduction of the water-soluble tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) . It plays a crucial role in various biological assays, particularly in assessing cell viability and proliferation .


Synthesis Analysis

The synthesis of Formazan occurs during the MTT assay. Metabolically active cells reduce MTT to form purple formazan crystals. This reduction process involves mitochondrial dehydrogenases . The resulting formazan is water-insoluble and forms complexes with cells.


Molecular Structure Analysis

Formazan’s molecular structure consists of a tetrazolium ring system with phenyl and thiazolyl substituents. Its chemical formula is C~19~H~15~N~4~S~2~Br .


Chemical Reactions Analysis

The enzymatic reduction of MTT to formazan is the key chemical reaction. Formazan’s purple color allows spectrophotometric detection, enabling quantification of viable cells. The amount of formazan produced is directly proportional to the number of living cells in the culture .


Physical And Chemical Properties Analysis

  • Stability : The colored solution remains stable for at least 24 hours when solubilized using appropriate solvents .
  • Sensitivity : The MTT assay maintains a linear relationship between viable-cell number and formazan absorbance for various cell densities .

Scientific Research Applications

1. Cell Viability and Metabolism Assessment

Formazan is integral in assessing cell viability and metabolism. The formation of formazan from tetrazolium salts occurs only in living cells, making it a critical marker for cell vitality. This enzymatic reaction is a cornerstone in determining general metabolism and viability in various cell types, including ascites tumor cells (Dallner, 1960)(Dallner, 1960). Additionally, the reduction of tetrazolium salts like MTT to formazan by active cells is widely used in assessing cell viability (Benov, 2019)(Benov, 2019).

2. Biological and Medicinal Properties

Formazans exhibit a wide range of biological activities including antiviral, antimicrobial, anti-inflammatory, antifungal, anti-cancer, and anti-HIV properties. They have also shown promising antifertility and anticonvulsant activities (Chavan Rajashree Sunil et al., 2011)(Chavan Rajashree Sunil et al., 2011).

3. Influence of Environmental Conditions

Environmental conditions like pH can significantly affect the outcomes of formazan assays. For instance, acidic culture conditions can alter formazan absorbance without impacting cell viability, necessitating careful consideration when using these assays under various experimental situations (Johno et al., 2010)(Johno et al., 2010).

4. Viability Assessment and Fluorescence Imaging

Formazan-based assays are crucial in viability assessment and fluorescence imaging in both eukaryotic cells and bacteria. These compounds, resulting from the reduction of tetrazolium salts, are quantified for assessing cell viability through absorbance and fluorescence techniques (Stockert et al., 2018)(Stockert et al., 2018).

5. Synthesis, Reactivity, and Applications in Coordination Chemistry

Formazan compounds, with their intense color and nitrogen-rich structure, are widely used as dyes and in cell biology for cell-viability assessment. Their coordination chemistry, involving the deprotonated formazanates, shows promise in various fields due to their tunable properties, rich optoelectronic characteristics, and potential applications in catalysis (Gilroy & Otten, 2019)(Gilroy & Otten, 2019).

properties

IUPAC Name

N'-amino-N-iminomethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N4/c2-4-1-5-3/h1-2H,3H2/b4-2?,5-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGAPWLDMVPYIA-HIDZBRGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NN)N=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N/N)\N=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

72.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formazan

CAS RN

504-65-4
Record name Formazan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formazan
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Formazan
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Formazan
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Formazan
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Formazan

Citations

For This Compound
199,000
Citations
JC Stockert, RW Horobin, LL Colombo… - Acta histochemica, 2018 - Elsevier
… to strongly colored and lipophilic formazan products, which are … formazan-based colorimetric assays, cellular reduction of MTT, and localization and fluorescence of the MTT formazan in …
Number of citations: 553 www.sciencedirect.com
DT Vistica, P Skehan, D Scudiero, A Monks, A Pittman… - Cancer research, 1991 - AACR
… by a decrease in MTT specific activity (MTT formazan/^g cell protein) for a number of cell … concomitant decreases in MTT formazan production. MTT formazan varied significantly among …
Number of citations: 985 aacrjournals.org
AH Cory, TC Owen, JA Barltrop… - Cancer …, 1991 - ingentaconnect.com
… gave a water-soluble formazan product that had an absorbance … formazan product; after solubilization of the formazan granule by DMSO or other agents, the absorbance of the formazan …
Number of citations: 932 www.ingentaconnect.com
YH Al-Araji, JK Shneine, AA Ahmed - International Journal of Research in …, 2015 - Citeseer
Formazans was first synthesized over a century ago, but still attract attention of chemists, biologists, technologists and other specialists. In recent years, antiviral, anti-inflammatory, anti-…
Number of citations: 24 citeseerx.ist.psu.edu
JC Stockert, A Blázquez-Castro, M Cañete… - Acta histochemica, 2012 - Elsevier
… formazan product is still unclear. In the present study the localization of MTT formazan was … MTT formazan granules did not colocalize with mitochondria as revealed by rhodamine 123 …
Number of citations: 828 www.sciencedirect.com
DA Scudiero, RH Shoemaker, KD Paull, A Monks… - Cancer research, 1988 - AACR
We have previously described the application of an automated microculture tetrazolium assay (MTA) involving dimethyl sulfoxide solubilization of cellular-generated 3-(4,5-…
Number of citations: 374 aacrjournals.org
KD Paull, RH Shoemaker, MR Boyd… - Journal of …, 1988 - Wiley Online Library
… of formazan produced, then the localization afforded by an insoluble formazan may or may not be an advantage. For example, the steps needed to dissolve the formazan so that its …
Number of citations: 230 onlinelibrary.wiley.com
OS Weislow, R Kiser, DL Fine, J Bader… - JNCI: Journal of the …, 1989 - academic.oup.com
We have developed an effective and optimally safe microculture method for rapid and convenient assay of the in vitro cytopathic effects of human immunodeficiency virus (HIV-1) on …
Number of citations: 913 academic.oup.com
TM Buttke, JA McCubrey, TC Owen - Journal of immunological methods, 1993 - Elsevier
… by living cells to yield a formazan product that can be assayed … solubility of the reduced formazan product which eliminates … which yields a water-soluble formazan product, include the …
Number of citations: 453 www.sciencedirect.com
L Lü, L Zhang, MSM Wai, DTW Yew, J Xu - Toxicology in vitro, 2012 - Elsevier
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] method is one of the most widely used methods to analyze cell proliferation and viability. It is taken up through …
Number of citations: 173 www.sciencedirect.com

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